N-(4-iodo-2,5-dimethylphenyl)-2-furamide
Description
N-(4-iodo-2,5-dimethylphenyl)-2-furamide is an aromatic amide derivative characterized by a furan ring linked via an amide bond to a substituted phenyl group. The phenyl moiety contains an iodine atom at the 4-position and methyl groups at the 2- and 5-positions. The iodine atom and methyl substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for molecular interactions.
Properties
Molecular Formula |
C13H12INO2 |
|---|---|
Molecular Weight |
341.14 g/mol |
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12INO2/c1-8-7-11(9(2)6-10(8)14)15-13(16)12-4-3-5-17-12/h3-7H,1-2H3,(H,15,16) |
InChI Key |
CBRCLPFDAZJNMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Aryl Derivatives: NBOMe Series
The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares structural similarities with the target compound, particularly the halogenated aryl group. For instance, 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) features a 4-iodo-2,5-dimethoxyphenyl core but differs in its phenethylamine backbone and methoxy substituents .
Key Comparisons:
- Substituent Effects: Methoxy vs. Methyl Groups: The methoxy groups in NBOMe compounds increase polarity and metabolic susceptibility (via demethylation), whereas the methyl groups in the target compound enhance lipophilicity (higher LogP) and metabolic stability.
- Pharmacological Profile: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects . The target compound’s furan-amide structure likely precludes similar activity, though iodine’s electronic effects might influence binding in unrelated targets.
Table 1: Physicochemical Comparison
Furan-Containing Sulfonamides
The compound N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide () shares a furan moiety but incorporates sulfonamide linkages instead of an amide bond.
Key Comparisons:
- Electronic Effects :
- Solubility :
Halogenated Phthalimides
3-Chloro-N-phenyl-phthalimide () is a halogenated phthalimide used in polymer synthesis. While structurally distinct from the target compound, both feature halogen atoms and aromatic systems.
Key Comparisons:
- Applications: Phthalimides are employed as monomers for polyimides, whereas the target compound’s furan-amide structure may limit thermal stability for similar applications .
- Reactivity :
- The chloro substituent in phthalimides facilitates nucleophilic substitution reactions, whereas the iodine in the target compound could enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
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